methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S2/c1-20(23,18-11-13-6-4-5-7-16(13)28-18)12-21-29(24,25)17-10-14(19(22)27-3)8-9-15(17)26-2/h4-11,21,23H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHYVDTMWWWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the electrophilic cyclization of appropriate precursors to form the benzothiophene ring . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzothiophene derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the methoxybenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that derivatives can induce cytotoxicity in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes linked to diseases such as diabetes and Alzheimer's disease. For instance, sulfonamide derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in managing Type 2 diabetes mellitus and Alzheimer's disease .
Antimicrobial Properties
The presence of the benzo[b]thiophen moiety is associated with antimicrobial activity against various pathogens. Compounds containing this structure have been shown to possess broad-spectrum antibacterial effects, making them candidates for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibitory properties of related sulfonamide compounds. The study demonstrated that these compounds effectively inhibited α-glucosidase activity, leading to decreased glucose absorption in vitro, which is beneficial for managing diabetes.
Mechanism of Action
The mechanism of action of methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used to treat asthma.
Sertaconazole: An antifungal agent used to treat skin infections.
Uniqueness
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate (CAS Number: 2034404-23-2) is a complex organic compound that incorporates a benzo[b]thiophene moiety, a hydroxypropyl group, and a methoxybenzoate structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Functional Groups
- Benzo[b]thiophene : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Hydroxypropyl : May enhance solubility and biological activity.
- Methoxy group : Often associated with increased lipophilicity and improved receptor binding.
Antimicrobial Properties
Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant antimicrobial activity. For instance, derivatives have shown low minimum inhibitory concentrations (MIC) against various Gram-positive bacteria and fungi, suggesting their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3-Halo Benzo[b]thiophene | 16 | Staphylococcus aureus |
| Methyl Alcohol Derivative | 128 | Candida albicans |
| Hydroxypropyl Derivative | 64 | Bacillus cereus |
Anticancer Activity
Studies have indicated that this compound may possess anticancer properties. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, the compound's interaction with specific molecular targets could lead to the suppression of tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzo[b]thiophene moiety may interact with enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), inhibiting their activity and reducing inflammation .
- Receptor Binding : Preliminary studies suggest that it may bind to specific receptors, influencing their activity and potentially leading to therapeutic effects .
Study on Antimicrobial Efficacy
A study conducted on various benzo[b]thiophene derivatives demonstrated that those with hydroxymethyl groups exhibited enhanced antimicrobial activity compared to their non-hydroxymethyl counterparts. The compound's efficacy was evaluated against common pathogens, revealing significant bactericidal effects .
Evaluation of Cytotoxicity
Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death in targeted cancer cells .
Q & A
Q. Table 1: Recommended Analytical Parameters
| Parameter | NMR () | HRMS | HPLC |
|---|---|---|---|
| Solvent/Column | DMSO- | ESI+ | C18 |
| Resolution Criteria | Δδ < 0.02 ppm | <2 ppm | >95% |
Q. Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| THF, NaH, 0°C | 72 | 98 | |
| DMF, Pd(OAc) | 89 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
